JZL 195 -

JZL 195

Catalog Number: EVT-8214672
CAS Number:
Molecular Formula: C24H24ClN3O5
Molecular Weight: 469.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

JZL195 is a synthetic compound known for its role as a dual inhibitor of fatty acid amide hydrolase and monoacylglycerol lipase. These enzymes are crucial in the metabolism of endocannabinoids, specifically anandamide and 2-arachidonoylglycerol, respectively. By inhibiting these enzymes, JZL195 increases the levels of these endocannabinoids in the brain, which has been linked to various neurophysiological effects, including modulation of pain, anxiety, and memory processes .

Source and Classification

JZL195 was developed by researchers aiming to explore the therapeutic potential of endocannabinoid modulation. It falls under the category of enzyme inhibitors, specifically targeting serine hydrolases. The compound is classified as a small molecule and is primarily used in preclinical studies to investigate its pharmacological effects in animal models .

Synthesis Analysis

Methods and Technical Details

The synthesis of JZL195 involves several key steps that utilize carbamate exchange reactions. The process typically begins with a precursor compound that undergoes deprotonation using sodium hydride, followed by nucleophilic acyl substitution reactions. These reactions replace functional groups on the precursor, leading to the formation of JZL195.

  1. Deprotonation: A compound containing phenolic hydrogens is treated with sodium hydride.
  2. Nucleophilic Acyl Substitution: The deprotonated compound reacts with an acyl chloride or similar reagent to form a carbamate.
  3. Purification: The crude product is purified using techniques such as reverse-phase liquid chromatography .

This method allows for the selective modification of functional groups, resulting in high yields of JZL195 suitable for biological testing.

Molecular Structure Analysis

Structure and Data

JZL195 has a complex molecular structure characterized by multiple functional groups that contribute to its inhibitory activity. The molecular formula is C19H24N2O3C_{19}H_{24}N_{2}O_{3}, and its structure can be represented as follows:

  • Core Structure: The compound features a piperazine ring connected to a phenyl group and a carbamate moiety.
  • Functional Groups: Key functional groups include an amide link and an aromatic system that enhance its binding affinity to target enzymes.

The structural configuration plays a critical role in the compound's interaction with fatty acid amide hydrolase and monoacylglycerol lipase, facilitating effective inhibition .

Chemical Reactions Analysis

Reactions and Technical Details

JZL195 primarily acts through reversible inhibition of fatty acid amide hydrolase and monoacylglycerol lipase. The inhibition mechanism involves:

  1. Enzyme Binding: JZL195 binds to the active site of the target enzymes.
  2. Formation of Tetrahedral Intermediate: This binding leads to the formation of a tetrahedral intermediate during substrate processing.
  3. Release: The reaction culminates in the release of products while restoring enzyme activity after dissociation .

The selectivity of JZL195 for these enzymes was confirmed through various biochemical assays, demonstrating minimal off-target effects on other serine hydrolases.

Mechanism of Action

Process and Data

The mechanism by which JZL195 exerts its effects involves several steps:

  1. Inhibition of Enzyme Activity: By binding to fatty acid amide hydrolase and monoacylglycerol lipase, JZL195 prevents the breakdown of endocannabinoids.
  2. Increased Endocannabinoid Levels: This inhibition results in elevated levels of anandamide and 2-arachidonoylglycerol in the central nervous system.
  3. Neurophysiological Effects: Elevated endocannabinoid levels are associated with enhanced pain modulation, reduced anxiety, and improved memory functions in animal models .

Quantitative studies have shown significant behavioral changes in treated animals, correlating increased endocannabinoid levels with improved cognitive performance.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Molecular Weight: 320.4 g/mol
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but poorly soluble in water.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are crucial for determining the appropriate conditions for biological assays and therapeutic applications .

Applications

Scientific Uses

JZL195 has significant implications in scientific research, particularly in studies related to:

  • Pain Management: Investigating its potential as an analgesic by modulating endocannabinoid levels.
  • Anxiety Disorders: Exploring its anxiolytic effects through enhanced endocannabinoid signaling.
  • Cognitive Function: Assessing improvements in memory retention and learning processes in animal models.
Molecular Pharmacology of JZL 195

JZL 195 (4-[(3-Phenoxyphenyl)methyl]-1-piperazinecarboxylic acid 4-nitrophenyl ester) is a synthetic small molecule inhibitor with potent activity against two key endocannabinoid catabolic enzymes: fatty acid amide hydrolase and monoacylglycerol lipase. Its dual inhibitory profile enables simultaneous modulation of N-arachidonoylethanolamine (anandamide) and 2-arachidonoylglycerol signaling, distinguishing it pharmacologically from selective enzyme inhibitors.

Dual Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase Inhibition Mechanisms

Structural Determinants of Fatty Acid Amide Hydrolase Binding Affinity

JZL 195 exhibits high-affinity inhibition of fatty acid amide hydrolase (half-maximal inhibitory concentration = 2 nanomolar) attributable to its carbamate group and aromatic pharmacophores [2] [7] [9]. The 4-nitrophenyl carbamate moiety undergoes nucleophilic attack by fatty acid amide hydrolase’s catalytic serine residue (Ser241), forming a stable covalent adduct that impedes substrate access to the enzyme’s active site. Molecular docking simulations indicate that the phenoxybenzyl substituent occupies fatty acid amide hydrolase’s cytosolic port and acyl chain-binding channel, enhancing complex stability through hydrophobic interactions. This binding mode mirrors irreversible inhibition mechanisms observed with other carbamate-based fatty acid amide hydrolase inhibitors yet demonstrates superior kinetic efficiency [7] [9].

Monoacylglycerol Lipase Active-Site Interaction Dynamics

JZL 195 inhibits monoacylglycerol lipase (half-maximal inhibitory concentration = 4 nanomolar) via analogous carbamate-mediated serine trapping (Ser122) within the enzyme’s catalytic triad [3] [6] [8]. Structural analyses reveal that JZL 195’s piperazine linker optimizes spatial orientation for deep penetration into monoacylglycerol lipase’s hydrophobic substrate pocket, while the lipophilic phenoxyphenyl group mimics natural monoacylglycerol substrates. This configuration facilitates rapid carbamoylation of the catalytic nucleophile, effectively blocking 2-arachidonoylglycerol hydrolysis. Unlike earlier monoacylglycerol lipase inhibitors, JZL 195 achieves balanced potency against both human and rodent monoacylglycerol lipase isoforms, enhancing translational utility [3] [6].

Table 1: Enzymatic Inhibition Profile of JZL 195

Target EnzymeIC₅₀ (nM)Primary Inhibition MechanismKey Structural Determinants
Fatty Acid Amide Hydrolase2Ser241 carbamoylation4-Nitrophenyl carbamate; Phenoxyphenyl hydrophobic insertion
Monoacylglycerol Lipase4Ser122 carbamoylationPiperazine linker; Phenoxyphenyl substrate mimicry

Pharmacodynamic Synergism in Endocannabinoidergic Modulation

Concurrent inhibition elevates both anandamide (3–5 fold) and 2-arachidonoylglycerol (8–10 fold) in rodent brain tissue, exceeding the maximal increases achievable with selective fatty acid amide hydrolase or monoacylglycerol lipase inhibitors alone [1] [4] [6]. This dual elevation produces supra-additive cannabinoid receptor type 1 activation, evidenced by:

  • Complete blockade of anti-allodynic effects by cannabinoid receptor type 1 antagonists in neuropathic pain models [1]
  • Enhanced magnitude and duration of analgesia compared to mono-therapy approaches [1] [6]
  • Broader therapeutic efficacy across inflammatory, neuropathic, and visceral pain states relative to single-target agents [1] [3]Mechanistically, 2-arachidonoylglycerol provides high-efficacy cannabinoid receptor type 1 activation, while anandamide prolongs signaling duration via transient receptor potential vanilloid type 1 interactions and slower enzyme-driven clearance. This temporal-spatial synergy underlies JZL 195’s ability to overcome the limited efficacy of selective inhibitors while maintaining a superior therapeutic window compared to direct cannabinoid receptor agonists [1] [6].

Off-Target Enzyme Interactions

Inhibition of Acyloxyacyl Hydrolase

Biochemical screening identifies acyloxyacyl hydrolase (half-maximal inhibitory concentration ≈ 300–500 nanomolar) as a secondary target, though with 75–150-fold lower potency than its primary enzyme targets [8]. Acyloxyacyl hydrolase participates in lipopolysaccharide detoxification by removing secondary acyl chains from gram-negative bacterial endotoxins. While JZL 195’s carbamate group can react with acyloxyacyl hydrolase’s catalytic serine (Ser235), the inhibitor’s bulky aromatic domains impede optimal binding pocket accommodation. Functional consequences of acyloxyacyl hydrolase inhibition remain undetermined in vivo but may contribute to anti-inflammatory effects observed in peripheral disease models [8].

Cross-Reactivity With Alpha/Beta-Hydrolase Domain Containing 6 and Alpha/Beta-Hydrolase Domain Containing 12

JZL 195 exhibits minimal inhibition of the minor brain 2-arachidonoylglycerol hydrolases alpha/beta-hydrolase domain containing 6 and alpha/beta-hydrolase domain containing 12 (half-maximal inhibitory concentration > 10 micromolar) [4] [10]. This selectivity profile contrasts with earlier non-selective monoacylglycerol lipase inhibitors and arises from:

  • Alpha/beta-hydrolase domain containing 6’s narrower active site restricting JZL 195’s phenoxyphenyl moiety accommodation
  • Alpha/beta-hydrolase domain containing 12’s distinct catalytic architecture lacking nucleophilic serine reactivityPhysiologically, alpha/beta-hydrolase domain containing 6 contributes <5% and alpha/beta-hydrolase domain containing 12 contributes ≈9% of total brain 2-arachidonoylglycerol hydrolysis. Consequently, JZL 195’s negligible activity against these enzymes preserves their functional roles in compartmentalized 2-arachidonoylglycerol regulation and neuroinflammatory modulation [10].

Table 2: Selectivity Profile of JZL 195 Against Off-Target Hydrolases

Off-Target EnzymeIC₅₀Fold Selectivity Ratio (vs. Primary Targets)Functional Significance of Inhibition
Acyloxyacyl Hydrolase300-500 nM75-250x less potentUndetermined in vivo; potential immunomodulatory effects
Alpha/Beta-Hydrolase Domain Containing 6>10 µM>2500x less potentNegligible impact on 2-arachidonoylglycerol hydrolysis
Alpha/Beta-Hydrolase Domain Containing 12>10 µM>2500x less potentNo disruption of neuroinflammatory regulation

Properties

Product Name

JZL 195

IUPAC Name

(4-nitrophenyl) 4-[(3-phenoxyphenyl)methyl]piperazine-1-carboxylate;hydrochloride

Molecular Formula

C24H24ClN3O5

Molecular Weight

469.9 g/mol

InChI

InChI=1S/C24H23N3O5.ClH/c28-24(32-22-11-9-20(10-12-22)27(29)30)26-15-13-25(14-16-26)18-19-5-4-8-23(17-19)31-21-6-2-1-3-7-21;/h1-12,17H,13-16,18H2;1H

InChI Key

VIRFWVJAZODBKA-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-].Cl

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-].Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.